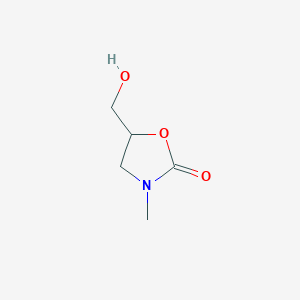

5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-6-2-4(3-7)9-5(6)8/h4,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGODPXRSZBASZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(OC1=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560565 | |

| Record name | 5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637343-86-3, 97899-29-1 | |

| Record name | 5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (5S)-5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Hydroxymethyl 3 Methyl 1,3 Oxazolidin 2 One and Its Analogs

Cyclization Reactions for Oxazolidinone Ring Formation

The construction of the 1,3-oxazolidin-2-one core is predominantly achieved through intramolecular cyclization reactions of appropriately functionalized acyclic precursors. These methods often involve the formation of a carbamate (B1207046) followed by a ring-closing step.

Carbonyldiimidazole-Mediated Cyclizations from Amino Alcohols

The reaction of amino alcohols with 1,1'-carbonyldiimidazole (CDI) provides a mild and effective method for the synthesis of oxazolidinones. nih.govorganic-chemistry.orgacsgcipr.org This approach avoids the use of hazardous reagents like phosgene (B1210022). The reaction proceeds through the activation of the amino alcohol's hydroxyl group by CDI, forming an imidazole-carboxylate intermediate which then undergoes intramolecular cyclization via nucleophilic attack by the amino group to furnish the oxazolidinone ring. organic-chemistry.orgacsgcipr.org This methodology is compatible with a range of functional groups and has been successfully applied to the synthesis of various N-heterocycles, including substituted azetidines, pyrrolidines, and piperidines from the corresponding amino alcohols. nih.govorganic-chemistry.org

This method has proven to be a more sustainable alternative to other cyclization techniques like the Mitsunobu or Appel reactions for the formation of these rings. acsgcipr.org The reaction generates carbon dioxide and imidazole as by-products, which are generally considered to be of low toxicity. acsgcipr.org

Carbonate Salt-Mediated Cyclizations with Halomethyloxiranes

A convenient one-pot synthesis of N-substituted oxazolidinones involves the reaction of primary amines with halomethyloxiranes, such as epichlorohydrin or epibromohydrin, in the presence of a carbonate salt. nih.govnih.govacs.org Various carbonate salts, including sodium carbonate (Na2CO3), potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and silver carbonate (Ag2CO3), can be employed, with K2CO3 often providing the best yields. nih.govnih.gov The reaction is typically carried out in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine (B128534) (TEA). nih.govnih.gov

The proposed mechanism suggests the formation of an oxazinanone intermediate which then rearranges through a bicyclo[2.2.1] intermediate to yield the final oxazolidinone product. nih.govnih.gov This method is applicable to a wide range of primary amines and allows for the synthesis of chiral oxazolidinones when enantiomerically pure halomethyloxiranes are used. nih.govnih.gov

Table 1: Synthesis of N-Substituted Oxazolidinones using Halomethyloxiranes and Carbonate Salts

| Amine | Halomethyloxirane | Carbonate Salt | Base | Yield (%) |

|---|---|---|---|---|

| Benzylamine | Epichlorohydrin | K2CO3 | DBU | 85 |

| Aniline | Epibromohydrin | K2CO3 | TEA | 78 |

Epoxide Ring-Opening Cascade Approaches

An efficient and scalable synthesis of 5-(hydroxymethyl)oxazolidin-2-ones has been developed utilizing a cascade reaction initiated by the ring-opening of an epoxide. jove.comacs.orgnih.gov In this approach, tert-butyl carbonate, generated in situ from di-tert-butyl dicarbonate (Boc2O), acts as a nucleophile to open the epoxide ring. jove.comacs.orgnih.gov The subsequent intramolecular acyl substitution leads to the formation of the oxazolidinone ring. researchgate.net

The reaction is mediated by Boc2O and has been optimized to show that triethylamine (Et3N) is crucial for achieving high yields. jove.comacs.orgnih.gov The efficiency of the reaction is further enhanced by the presence of electron-withdrawing groups on the aryl substituent of the starting N-aryl epoxy amine. jove.comacs.org This method provides a practical route to valuable pharmaceutical intermediates. jove.comacs.orgnih.gov The versatility of this approach is highlighted by its successful application in the synthesis of intermediates for the antibacterial agent Linezolid. jove.comacs.org

Table 2: Epoxide Ring-Opening Cascade for N-Aryl-5-(hydroxymethyl)oxazolidin-2-one Synthesis

| Aryl Substituent | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| 4-Nitrophenyl | Boc2O, Et3N | DCM | 91 |

| 4-Chlorophenyl | Boc2O, Et3N | DCM | 85 |

| Phenyl | Boc2O, Et3N | DCM | 75 |

Reactivity of N-Aryl Carbamates with Epichlorohydrin

The reaction of N-aryl carbamates with enantiopure epichlorohydrin offers a straightforward and enantiospecific route to various N-aryl-oxazolidinones. unipa.itarkat-usa.orgresearchgate.net This method has been optimized by varying reaction parameters such as temperature, solvent, and base. arkat-usa.orgresearchgate.net The use of lithium hydroxide (B78521) (LiOH) as the base and dimethylformamide (DMF) as the solvent at room temperature has been found to provide the best yields. researchgate.netarkat-usa.org

This synthetic strategy has been successfully applied to the synthesis of several biologically active compounds, including the antibacterial agent DuP 721 and the antidepressant toloxatone. unipa.itarkat-usa.org A proposed mechanism for this reaction involves the deprotonation of the carbamate nitrogen by the base, followed by nucleophilic attack on the epoxide ring of epichlorohydrin. Subsequent intramolecular cyclization with the elimination of the chloride leaving group affords the desired oxazolidinone. researchgate.net The use of enantiopure (R)- or (S)-epichlorohydrin allows for the stereocontrolled synthesis of the corresponding chiral oxazolidinones. arkat-usa.org

Cycloaddition of Aziridines with Carbon Dioxide

The cycloaddition of carbon dioxide (CO2) to aziridines is an atom-economical and environmentally attractive method for the synthesis of oxazolidinones. rsc.orgnih.govresearchgate.net This reaction typically requires a catalyst to proceed under mild conditions. nih.govresearchgate.net A variety of catalytic systems have been developed, including those based on aluminum, nih.gov zirconium, nih.gov and lanthanides. organic-chemistry.org

For instance, an aluminum(salphen) complex has been shown to effectively catalyze the coupling of CO2 with various substituted aziridines under solvent-free conditions at moderate temperatures (50-100 °C) and pressures (1-10 bar), affording oxazolidinones with high regioselectivity. nih.gov Similarly, lanthanide-based catalysts, such as amidato europium complexes, have been employed for the cycloaddition of CO2 to aziridines under mild conditions, often with the addition of a co-catalyst like DBU to improve yields and regioselectivity. organic-chemistry.org The reaction of chiral aziridines with CO2 often proceeds with retention of stereochemistry, providing a route to enantiopure oxazolidinones. nih.gov

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis offers versatile and powerful tools for the synthesis of oxazolidinones through various cyclization strategies. nih.govuzh.chacs.orgorganic-chemistry.org One such method involves the palladium-catalyzed reaction of cyclic biscarbamates, which proceeds through a mechanism involving metal-olefin complexation, ionization, substitution, and decomplexation. nih.gov This approach has been utilized for the highly stereoselective synthesis of oxazolidinone derivatives. nih.gov

Another significant palladium-catalyzed route is the direct oxidative carbonylation of 2-amino-1-alkanols. acs.org This reaction is typically carried out using a palladium iodide/potassium iodide (PdI2/KI) catalytic system in the presence of carbon monoxide and an oxidant, such as oxygen or air, to afford 2-oxazolidinones in excellent yields. acs.org Furthermore, palladium-catalyzed multicomponent reactions have been developed that incorporate atmospheric CO2 to produce functionalized oxazolidinones from starting materials like propargylamines and aryl halides under mild conditions. uzh.ch Palladium-catalyzed intramolecular aminohydroxylation of alkenes and carboamination reactions of substituted oxazolidin-2-ones also represent effective strategies for constructing complex oxazolidinone-containing structures. acs.orgnih.gov

Table 3: Overview of Palladium-Catalyzed Oxazolidinone Syntheses

| Starting Material(s) | Catalyst System | Key Features |

|---|---|---|

| Cyclic biscarbamates | Tris(dibenzylideneacetone)dipalladium(0) / Triisopropyl phosphite | High stereoselectivity |

| 2-Amino-1-alkanols | PdI2 / KI | Direct oxidative carbonylation, high yields |

| Propargylamines, Aryl halides, CO2 | Palladium catalyst | Multicomponent reaction, incorporates atmospheric CO2 |

Precursor Design and Synthesis Strategies

The synthesis of 5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one and its analogs relies on several key precursor-based strategies. These methods involve the careful selection and manipulation of starting materials to construct the core oxazolidinone ring with the desired stereochemistry and substitution patterns. The primary approaches include the use of chiral epoxides and their derivatives, the cyclization of amino alcohols, and the derivatization of aziridine (B145994) carboxylates.

Synthesis from Chiral Epoxides and Glycidol Derivatives

A prevalent and effective strategy for constructing the 5-(hydroxymethyl)-1,3-oxazolidin-2-one scaffold involves the cycloaddition reaction between chiral epoxides and isocyanates. organic-chemistry.org This method is valued for its ability to transfer the stereochemistry of the epoxide precursor to the final product. Glycidol and its derivatives are particularly useful chiral epoxides in this context. For instance, early methods involved the resolution of an amino-diol, formed from the reaction of an aniline with glycidol, using (R)-mandelic acid. Subsequent cyclization with diethylcarbonate yielded the enantiomerically pure (R)-5-(hydroxymethyl)-3-phenyl-2-oxazolidinone. nih.gov

Tetraarylphosphonium salts have been identified as effective bifunctional organocatalysts for the [3 + 2] coupling reaction between epoxides and isocyanates, offering high regioselectivity and efficiency. organic-chemistry.org This approach overcomes some limitations of traditional metal-based catalysts. organic-chemistry.org Another variation involves the one-pot reaction of epoxides with chlorosulfonyl isocyanate, which can yield both oxazolidinones and five-membered cyclic carbonates. beilstein-archives.orgbeilstein-journals.org

More recently, an efficient and scalable synthesis of 5-(hydroxymethyl)oxazolidin-2-ones has been developed using tert-butyl carbonate as a nucleophile in a cascade reaction initiated by the ring-opening of an epoxide mediated by di-tert-butyl dicarbonate (Boc₂O). jove.comacs.org This method highlights the dual role of Boc₂O in introducing the carbonyl group and, after deprotection, the hydroxymethyl group. acs.org The reaction's efficiency is enhanced by the presence of triethylamine and electron-withdrawing groups on the aryl amine precursor. jove.comacs.org

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Product | Key Features |

| Glycidol | Aniline | (R)-mandelic acid, Diethylcarbonate | (R)-5-(hydroxymethyl)-3-phenyl-2-oxazolidinone | Chiral resolution for high enantiomeric purity. nih.gov |

| Epoxide | Isocyanate | Tetraarylphosphonium salts (TAPS) | N-substituted oxazolidinone | High regioselectivity, organocatalyzed. organic-chemistry.org |

| Epoxide | Chlorosulfonyl isocyanate (CSI) | None (one-pot) | Oxazolidinone & Cyclic carbonate | Mild reaction conditions. beilstein-archives.orgbeilstein-journals.org |

| Epoxy amine | Di-tert-butyl dicarbonate (Boc₂O) / tert-butyl carbonate | Triethylamine (Et₃N) | N-aryl-5-(hydroxymethyl)oxazolidin-2-one | Scalable, dual role of Boc₂O. jove.comacs.org |

Synthesis from Amino Alcohols

The cyclization of β-amino alcohols is a fundamental and widely utilized method for the synthesis of oxazolidinones. nih.gov This approach involves reacting a suitable amino alcohol with a carbonyl-introducing reagent. A variety of reagents can be used for this purpose, including the highly toxic phosgene and its less hazardous derivatives like carbonyldiimidazole (CDI), as well as dialkyl carbonates such as diethyl carbonate. nih.govnih.gov

The reaction of 1,2-amino alcohols with carbon dioxide (CO₂) presents a greener alternative to methods employing phosgene. thieme-connect.com Catalysts like n-Bu₂SnO have been found to effectively promote this dehydrative condensation, particularly in solvents like N-methylpyrrolidone (NMP). thieme-connect.com This method avoids the formation of by-products associated with the use of separate dehydrating agents. thieme-connect.com

The general synthetic route involves the reduction of an amino acid to its corresponding amino alcohol, followed by the cyclization step. nih.govresearchgate.net This two-step sequence allows for the incorporation of chirality from readily available amino acid precursors. researchgate.net

| Amino Alcohol | Carbonyl Source | Catalyst/Conditions | Product | Key Features |

| 2-(Methylamino)ethanol | Carbon Dioxide (CO₂) | n-Bu₂SnO, NMP | 3-Methyl-2-oxazolidinone | Green alternative to phosgene. thieme-connect.com |

| (S)-Phenylalaninol | Diethyl carbonate | Sodium methoxide or K₂CO₃ | (S)-4-Benzyl-1,3-oxazolidin-2-one | Utilizes chiral pool from amino acids. nih.gov |

| General Amino Alcohol | Carbonyldiimidazole (CDI) | Triethylamine, Heat | Oxazolidinone | Common and effective cyclization agent. nih.gov |

| Ethanolamine | Urea | Nitromethane, Microwave | Oxazolidin-2-one | Uses readily available starting materials. nih.govorganic-chemistry.org |

Derivatization of Aziridine Carboxylates

Aziridines, as strained three-membered rings, serve as valuable precursors for oxazolidinones through ring-opening reactions. mdpi.com The high ring strain facilitates nucleophilic attack, leading to the formation of various functionalized products. mdpi.com The activation of the aziridine nitrogen, often with an electron-withdrawing group, is typically required for the ring-opening to proceed efficiently. acs.org

One strategy involves the palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide, which yields 5-vinyloxazolidinones with high regio- and stereoselectivity. organic-chemistry.org Another approach is the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols, which provides a stereocontrolled method for synthesizing 2-amino ethers, which are structurally related to the precursors of oxazolidinones. acs.orgnih.gov The outcome of these reactions is influenced by the substitution pattern on the aziridine ring and the nature of the nucleophile. acs.org While direct conversion of simple aziridine carboxylates to 5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one is less commonly detailed, the ring-opening of activated aziridines with oxygen nucleophiles represents a viable, though less direct, synthetic pathway toward the core structure. nih.govresearchgate.net

| Aziridine Precursor | Reagent/Nucleophile | Catalyst | Product Type | Key Features |

| 2-Vinylaziridine | Carbon Dioxide (CO₂) | Palladium catalyst | 5-Vinyloxazolidinone | High regio- and stereoselectivity. organic-chemistry.org |

| Oxazolidinone-fused aziridine | Alcohols | Acid catalyst | 2-Amino ether | Stereocontrolled synthesis. acs.orgnih.gov |

| Activated aziridine-2-carboxylate | Oxygen nucleophiles | Lewis acids (e.g., BF₃·OEt₂) | Ring-opened products | Requires activation of the aziridine nitrogen. nih.gov |

Modern Synthetic Techniques and Reaction Condition Optimization

To improve the efficiency, yield, and environmental footprint of synthesizing 5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one and its analogs, modern techniques such as microwave-assisted synthesis and flow chemistry have been increasingly adopted. These methods offer significant advantages over traditional batch processing.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering benefits such as dramatically reduced reaction times, improved yields, and enhanced reaction selectivity. nih.govnih.gov In the context of oxazolidinone synthesis, microwave-assisted methods have been successfully applied to the cyclization of amino alcohols with reagents like diethyl carbonate. nih.govresearchgate.net For example, the synthesis of 4-substituted oxazolidin-2-ones from the corresponding amino alcohols, which traditionally requires long reaction times, can be achieved efficiently under microwave irradiation at elevated temperatures (125–135 °C). nih.gov

A one-pot, microwave-assisted synthesis of 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one, a close analog of the target compound, has been developed from benzylamine, carbonate salts, and epichlorohydrin. researchgate.netajman.ac.ae This method significantly reduces the reaction time from over 12 hours under conventional reflux to as little as 30 minutes in a sealed vessel, with yields reaching up to 77%. researchgate.net The synthesis of oxazolidinone derivatives from urea and ethanolamine reagents has also been accomplished using microwave irradiation in a chemical paste medium, where a catalytic amount of nitromethane absorbs the microwaves and creates localized heating. nih.govorganic-chemistry.org

| Reaction Type | Precursors | Conditions | Time Reduction (vs. Conventional) | Yield |

| Cyclization | Amino alcohols, Diethyl carbonate | 125–135 °C, K₂CO₃ | Significant | Improved |

| One-Pot Synthesis | Benzylamine, Carbonate salt, Epichlorohydrin | Sealed vessel, 30 min | >12 hours to 30 min | 77.0% |

| Cyclization | Ethanolamine, Urea | Nitromethane paste | Not specified | Good |

Flow Chemistry Approaches

Continuous flow chemistry offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. mdpi.comnih.gov These benefits have been leveraged for the synthesis of oxazolidinones.

An organocatalytic continuous flow process has been developed for the synthesis of 2-substituted oxazolidinones using carbon dioxide as a C1 source. iciq.orgrsc.org In this system, a polystyrene-supported organocatalyst is packed into a reactor, and a solution of an epoxy amine is flowed through it along with pressurized CO₂. This method allows for the continuous production of oxazolidinones over extended periods without significant loss of catalyst activity. iciq.orgrsc.org

| Process | Key Features | Substrates | Product | Throughput/Efficiency |

| Organocatalytic Cycloaddition | Packed-bed reactor, immobilized catalyst, CO₂ as C1 source | Epoxy amines | 2-Substituted oxazolidinones | Stable production over two weeks. iciq.orgrsc.org |

| Multi-step Total Synthesis | Convergent 7-step sequence, no intermediate purification | Simple starting materials | Linezolid | 73% isolated yield, 27 min total residence time. nih.govresearchgate.net |

Solvent and Catalyst Effects on Reaction Efficiency and Selectivity in the Synthesis of 5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one and its Analogs

The efficiency and selectivity of synthetic routes to produce 5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one and its analogs are significantly influenced by the choice of solvents and catalysts. Research into these factors has demonstrated that optimizing reaction conditions is crucial for achieving high yields and purity. Various catalytic systems, ranging from simple bases to metal complexes, in combination with a diverse array of solvents, have been explored to enhance the formation of the oxazolidinone ring.

Influence of Carbonate Source, Base, and Solvent in One-Pot Syntheses

A notable example of the systematic optimization of reaction parameters is the one-pot, microwave-assisted synthesis of 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one, a close analog of the target compound. In this methodology, benzylamine, epichlorohydrin, and a carbonate salt are reacted in the presence of a base and a solvent. The choice of each of these components has a profound impact on the reaction yield.

Effect of Carbonate Salts and Bases:

Different carbonate salts and organic bases have been screened to determine the optimal combination for the cyclization reaction. Potassium carbonate (K₂CO₃) has been identified as a particularly effective carbonate source. When paired with a suitable organic base, it facilitates the efficient formation of the oxazolidinone ring. The selection of the base is also critical; studies have shown that bases like triethylamine (TEA), diisopropylethylamine (DIEA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed, with varying degrees of success depending on the other reaction conditions. For instance, in the synthesis of certain 3-aryl-5-(substituted methyl)-2-oxazolidinones, potassium carbonate used in excess in a solvent like acetone has proven effective.

Solvent Selection:

The polarity and boiling point of the solvent play a crucial role in reaction kinetics and yield. A range of solvents including methanol (MeOH), tetrahydrofuran (THF), dimethylformamide (DMF), and water (H₂O) have been investigated. In the microwave-assisted synthesis of 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one, DMF was found to be a superior solvent, leading to significantly higher yields compared to other solvents under similar conditions. This suggests that a polar aprotic solvent can be beneficial for this type of transformation.

The following interactive data table summarizes the results from a study on the microwave-assisted synthesis of 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one, illustrating the combined effects of carbonate salt, base, and solvent on the product yield.

| Carbonate Salt | Base | Solvent | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DBU | DMF | 69.59 |

| K₂CO₃ | DBU | MeOH | 20.34 |

| K₂CO₃ | DBU | THF | 15.76 |

| K₂CO₃ | DBU | H₂O | 34.51 |

| Na₂CO₃ | DBU | DMF | 45.21 |

| CaCO₃ | DBU | DMF | 30.87 |

| K₂CO₃ | TEA | DMF | 55.18 |

| K₂CO₃ | DIEA | DMF | 60.12 |

Data adapted from a study on the synthesis of 3-benzyl-5-hydroxymethyl-1,3-oxazolidin-2-one.

Catalytic Systems in Cyclization Reactions

Beyond basic conditions, specific catalysts have been employed to promote the formation of the oxazolidinone ring with high selectivity.

Lewis Acid Catalysis: In the DuPont asymmetric synthesis, a high-temperature, catalyst-mediated cyclization of an aryl isocyanate with an epoxide is utilized. Specifically, a lithium bromide (LiBr) catalyst, solubilized in refluxing xylene by tributylphosphine oxide, has been effective in producing 5-(R)-hydroxymethyl oxazolidinones. nih.gov

Solvent Effects in Azidation/Curtius Rearrangement: In multi-step syntheses, the choice of solvent is critical for individual steps. For instance, in a synthetic route to 4,5-disubstituted oxazolidin-2-ones involving an azidation/Curtius rearrangement sequence, tetrahydrofuran (THF) was identified as the optimal solvent. mdpi.com Other solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and acetone were tested but resulted in either no reaction or lower yields. mdpi.com

Optimization for Analogous Heterocycles: Studies on the synthesis of structurally related oxazolidines also highlight the importance of solvent and catalyst screening. In the condensation of 2-hydroxymethyl piperidine with aldehydes, a range of solvents including hexane, benzene, toluene, xylene, dichloromethane (DCM), and methanol were investigated. acs.orgnih.gov It was found that DCM or toluene at room temperature provided the mildest and most effective conditions. acs.org Acid catalysts such as pyridinium (B92312) p-toluenesulfonate (PPTS), p-toluenesulfonic acid (p-TsA), and boron trifluoride etherate (BF₃OEt) were also evaluated, with the finding that neutral pH conditions were generally optimal for this particular transformation. acs.orgnih.gov While this applies to oxazolidines rather than oxazolidin-2-ones, it underscores the general principle that reaction optimization is key to successful heterocyclic synthesis.

Stereochemical Aspects and Asymmetric Synthesis Involving 5 Hydroxymethyl 3 Methyl 1,3 Oxazolidin 2 One

Enantioselective Synthesis Pathways

The synthesis of enantiomerically pure 5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one is a key focus, with several strategies developed to control its stereochemistry. These methods primarily rely on the use of chiral auxiliaries, chiral precursors, and diastereoselective transformations.

Chiral Auxiliary Approaches Utilizing the Oxazolidinone Ring

The oxazolidinone ring system is a cornerstone of asymmetric synthesis, frequently employed as a chiral auxiliary to direct the stereochemical outcome of reactions. bioorg.orgwikipedia.org Although 5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one itself is often the target molecule, the broader class of chiral oxazolidinones, popularized by Evans, serves as a powerful tool in asymmetric aldol (B89426) reactions, alkylations, and Diels-Alder reactions. nih.govwilliams.edu The substituents on the chiral oxazolidinone ring create a specific steric environment that biases the approach of incoming reagents, leading to the formation of one diastereomer in preference to the other. wikipedia.org

In a typical application, a substrate is attached to the nitrogen of a chiral oxazolidinone auxiliary. The subsequent reaction, for instance, an enolate alkylation, proceeds with high diastereoselectivity due to the shielding effect of the substituent on the auxiliary. chempedia.infonih.govrsc.org After the desired stereocenter is created, the auxiliary can be cleaved and recovered for reuse. wikipedia.org This approach allows for the predictable and efficient introduction of chirality into a wide range of molecules. williams.edu

Control of Stereochemistry via Chiral Precursors

A highly effective strategy for the enantioselective synthesis of 5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one involves the use of enantiomerically pure starting materials. bioorg.org The absolute configuration of the final product is directly dictated by the stereochemistry of the chiral precursor. bioorg.org

Commonly used chiral precursors include:

Amino alcohols: These are readily available from the chiral pool, such as amino acids. The cyclization of a chiral 1,2-amino alcohol with a carbonylating agent like phosgene (B1210022) or its equivalents is a direct route to chiral oxazolidinones. nih.gov

Chiral aziridines: Enantiomerically pure aziridines can undergo regioselective ring-opening followed by intramolecular cyclization to afford 5-functionalized oxazolidin-2-ones with retention of configuration. bioorg.org This method provides a stereospecific transformation where the absolute configuration at the C-5 position of the oxazolidinone is controlled by the stereochemistry of the C-2 position of the starting aziridine (B145994). bioorg.org

The following table summarizes the synthesis of enantiopure oxazolidinones from chiral aziridine precursors.

| Entry | Chiral Aziridine Precursor | Reagent | Product | Yield (%) | Stereochemical Outcome |

| 1 | (2R)-aziridine-2-carboxylate | Methyl chloroformate | (5R)-oxazolidinone-5-carboxylate | 92 | Retention of configuration |

| 2 | (2S)-aziridine-2-carboxylate | Methyl chloroformate | (5S)-oxazolidinone-5-carboxylate | - | Retention of configuration |

This table is a representation of the principles discussed in the text.

Diastereoselective Transformations

Diastereoselective reactions are fundamental in creating specific stereoisomers of 5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one and its derivatives. These transformations often involve the use of a chiral auxiliary to influence the creation of new stereocenters relative to the existing ones.

A prominent example is the asymmetric aldol reaction. nih.govmdpi.com The enolate of an N-acyl oxazolidinone, when reacted with an aldehyde, can generate two new contiguous stereocenters with a high degree of diastereoselectivity. nih.gov This stereocontrol is achieved through the formation of a rigid, chelated transition state, where the steric bulk of the oxazolidinone substituent directs the facial selectivity of the reaction.

Another significant diastereoselective transformation is the conjugate addition of nucleophiles to α,β-unsaturated N-acyl oxazolidinones. sigmaaldrich.com The chiral auxiliary effectively shields one face of the molecule, leading to the preferential addition of the nucleophile to the opposite face. This strategy has been successfully applied in the synthesis of various chiral compounds.

The following table provides examples of diastereoselective transformations utilizing chiral oxazolidinone auxiliaries.

| Reaction Type | Chiral Auxiliary | Reactants | Diastereomeric Excess (de) |

| Aldol Addition | (S)-4-benzyl-2-oxazolidinone | Propionyl-oxazolidinone, Isobutyraldehyde | >99% |

| Alkylation | (S)-4-isopropyl-2-oxazolidinone | Propionyl-oxazolidinone, Benzyl bromide | 95% |

| Michael Addition | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Cinnamoyl-oxazolidinone, Lithium dibenzylcuprate | >98% |

This table is a representation of the principles discussed in the text.

Absolute and Relative Stereochemical Assignment Methodologies

The unambiguous determination of the absolute and relative stereochemistry of 5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one and its derivatives is crucial. This is achieved through a combination of X-ray crystallography and various spectroscopic methods.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of chiral molecules. researchgate.netresearchgate.netst-andrews.ac.uk By analyzing the diffraction pattern of a single crystal, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of its atoms. st-andrews.ac.uk The determination of the absolute configuration is often possible through the analysis of the anomalous dispersion of X-rays by the atoms in the crystal. researchgate.net This technique has been used to confirm the absolute stereochemistry of various chiral oxazolidinone derivatives. researchgate.net

Spectroscopic Methods for Stereoisomer Differentiation

While X-ray crystallography provides definitive structural information, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for determining the relative stereochemistry and for differentiating between diastereomers in solution. bioorg.orgnih.gov

In ¹H NMR spectroscopy, the coupling constants (J-values) between adjacent protons can provide information about their dihedral angle, which is related to the relative stereochemistry. For instance, the coupling constant between protons on C4 and C5 of the oxazolidinone ring can help to distinguish between cis and trans isomers. researchgate.net

Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used to determine the spatial proximity of protons within a molecule. rsc.org The observation of an NOE or ROE between specific protons can confirm their relative stereochemical arrangement.

The following table outlines spectroscopic data used for stereoisomer differentiation.

| Spectroscopic Method | Parameter | Information Obtained |

| ¹H NMR | Coupling Constants (J) | Dihedral angles, relative stereochemistry (cis/trans) |

| ¹H NMR (NOE/ROESY) | Signal Enhancement | Through-space proximity of protons, relative stereochemistry |

| ¹³C NMR | Chemical Shifts | General structural information and presence of different stereoisomers |

This table is a representation of the principles discussed in the text.

Derivatization and Functionalization Strategies for 5 Hydroxymethyl 3 Methyl 1,3 Oxazolidin 2 One

Modifications at the Hydroxymethyl Group (C5-Position)

The primary alcohol of the hydroxymethyl group at the C5 position is a versatile functional handle that can be readily converted into various other functional groups through standard organic transformations.

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into an ester through reaction with carboxylic acids, acid chlorides, or anhydrides. A common approach involves the use of an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base, such as triethylamine (B128534), often with a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP). For example, tosylation of the alcohol, followed by azide (B81097) displacement, reduction, and acylation, is a known route for converting the 5-(R)-methylalcohol moiety to a 5-(S)-acetamidomethyl group in related structures. nih.gov

Similarly, etherification can be accomplished under various conditions. A standard method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base like sodium hydride to form an alkoxide, which is then reacted with an alkyl halide to form the corresponding ether.

Oxidation and Reduction Transformations

The primary alcohol at the C5 position can be oxidized to afford either the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions employed. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are typically used for the selective oxidation to the aldehyde, 5-formyl-3-methyl-1,3-oxazolidin-2-one.

Stronger oxidizing conditions, for instance, using potassium permanganate (B83412) or Jones reagent, can achieve the complete oxidation of the hydroxymethyl group to a carboxylic acid, yielding 3-methyl-2-oxo-1,3-oxazolidine-5-carboxylic acid. The synthesis of such oxidized derivatives is crucial for creating analogues with altered polarity and functionality, for instance, for use in peptide synthesis or as pharmacologically active agents. While the hydroxymethyl group is already in a reduced state, further reduction is generally not a common transformation unless it involves ring-opening reactions, which falls outside the scope of this modification.

Halogenation of the Hydroxymethyl Group

Conversion of the hydroxymethyl group to a halomethyl group provides a valuable synthetic intermediate capable of undergoing various nucleophilic substitution reactions. Standard halogenating agents can be employed for this transformation. For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding 5-(chloromethyl) or 5-(bromomethyl) derivative, respectively.

An alternative strategy for introducing a halogen is through iodocyclocarbamation reactions. This method has been used to construct 3-Aryl-5-iodomethyl-oxazolidin-2-ones and is a powerful tool for the synthesis of these halogenated derivatives.

Functionalization at the Nitrogen Atom (N3-Position)

The subject compound, 5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one, already possesses a methyl group at the N3 position, making it a tertiary amine within a carbamate (B1207046) structure. Consequently, direct alkylation, arylation, or acylation at this nitrogen is not feasible. The strategies discussed in this section apply to the synthesis of N-substituted analogues starting from an N-unsubstituted or N-H oxazolidinone precursor.

Alkylation and Arylation Reactions

N-alkylation of a parent 2-oxazolidinone (B127357) can be achieved by deprotonation with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, followed by reaction with an alkyl halide. This method allows for the introduction of a wide variety of alkyl substituents at the N3 position.

For N-arylation, modern cross-coupling methodologies are highly effective. The palladium-catalyzed Buchwald-Hartwig amination is a prominent method for forming the C-N bond between the oxazolidinone nitrogen and an aryl halide (typically a bromide) or triflate. nih.govresearchgate.net The success of this reaction is highly dependent on the choice of palladium catalyst, phosphine (B1218219) ligand, base, and solvent. nih.gov

Table 1: Conditions for Palladium-Catalyzed N-Arylation of 2-Oxazolidinones

| Aryl Bromide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| m-Bromoanisole | Pd(OAc)₂ / Xantphos | NaOBu-t | Toluene | 120 | 73 | nih.gov |

| p-Bromotoluene | Pd₂(dba)₃ / Xantphos | NaOBu-t | Toluene | 120 | 85 | nih.gov |

| p-Bromobenzonitrile | Pd₂(dba)₃ / Xantphos | NaOBu-t | Toluene | 120 | 88 | nih.gov |

| p-Bromobenzaldehyde | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 70 | nih.gov |

Acylation Procedures

N-acylation of 2-oxazolidinones is a fundamental reaction, as the resulting N-acyl derivatives are widely used as chiral auxiliaries in asymmetric synthesis. scribd.com The traditional method involves deprotonation of the N-H bond with a strong base like n-butyllithium at low temperatures, followed by the addition of an acylating agent such as an acid chloride or anhydride. lookchem.com

To avoid the use of strong bases, which can sometimes cause side reactions, milder procedures have been developed. One such method employs triethylamine and a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) to facilitate the acylation at room temperature. bohrium.com Another convenient, one-pot method involves the direct use of carboxylic acids in the presence of pivaloyl chloride and triethylamine. scribd.com

Table 2: Methods for N-Acylation of 2-Oxazolidinones

| Acylating Agent | Reagents/Conditions | Key Features | Reference |

|---|---|---|---|

| Acid Chloride / Anhydride | n-BuLi, THF, -78 °C | Traditional, high-yielding method | lookchem.com |

| Acid Chloride / Anhydride | Triethylamine, DMAP (cat.), Room Temp. | Milder conditions, avoids strong base | bohrium.com |

| Carboxylic Acid | Pivaloyl Chloride, Triethylamine | One-pot procedure directly from the acid | scribd.com |

Ring Substitutions and Further Heterocycle Annulation

While functionalization of the exocyclic hydroxymethyl group at the C5 position is a common strategy, direct substitution on the carbon atoms of the oxazolidinone ring (C4 and C5) and the subsequent construction of fused heterocyclic systems represent more advanced derivatization approaches. These transformations allow for significant alterations to the core structure, enabling the exploration of new chemical space.

Methodologies for ring substitution often involve the generation of a nucleophilic center on the oxazolidinone ring, which can then react with various electrophiles. Annulation strategies, on the other hand, typically utilize the inherent functionality of the oxazolidinone and its substituents to build a new ring system.

Ring Substitution via Enolate Alkylation

One of the key strategies for introducing substituents at the C4 position of the oxazolidinone ring is through the formation of an enolate followed by alkylation. This approach takes advantage of the acidity of the proton at the C4 position, which can be deprotonated by a strong base to form a nucleophilic enolate. This enolate can then react with a variety of electrophiles, such as alkyl halides, to introduce new carbon-carbon bonds.

The diastereoselectivity of this alkylation is a critical aspect, often controlled by the stereochemistry of the existing substituent at C5 and the reaction conditions. Studies on similar oxazolopiperidone systems have shown that the stereochemical outcome can be influenced by factors such as the nature of the base, the solvent, and the electrophile. For instance, the presence of a bulky substituent at C5 can direct the incoming electrophile to the opposite face of the ring, leading to a high degree of stereocontrol.

Table 1: Representative Alkylation Reactions of Oxazolidinone-based Scaffolds

| Starting Material Analogue | Base | Electrophile | Product (Substituent at C4) | Diastereoselectivity |

| N-acyl-oxazolidinone | LDA | Methyl Iodide | 4-Methyl | High |

| Oxazolopiperidone | LHMDS | Benzyl Bromide | 4-Benzyl | Moderate to High |

| N-Boc-oxazolidinone | NaHMDS | Allyl Bromide | 4-Allyl | Variable |

Note: This table is illustrative and based on general reactivity principles of related oxazolidinone systems, as direct examples for 5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one are not extensively documented in readily available literature.

Heterocycle Annulation Strategies

The construction of fused heterocyclic systems from 5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one can be achieved through various synthetic routes that utilize the existing functional groups to build a new ring. These annulation reactions significantly increase the structural complexity and can lead to the formation of novel bicyclic and polycyclic frameworks.

One plausible approach involves the conversion of the hydroxymethyl group into a suitable leaving group, followed by intramolecular cyclization with a nucleophile tethered to the N3 position. Alternatively, the hydroxymethyl group can be oxidized to an aldehyde, which can then participate in condensation and cyclization reactions.

Another powerful strategy for forming fused rings is through cycloaddition reactions. For instance, the oxazolidinone ring can potentially act as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles. Azomethine ylides, for example, are known to react with carbonyl compounds to form oxazolidine (B1195125) derivatives, and similar reactivity could be explored with the oxazolidinone carbonyl or other suitably activated derivatives.

Table 2: Potential Heterocycle Annulation Strategies

| Annulation Type | Key Transformation | Resulting Fused System (Example) |

| Intramolecular Cyclization | Conversion of -CH₂OH to -CH₂X (X=leaving group), followed by reaction with an N-tethered nucleophile. | Oxazolo[3,4-a]pyrazine |

| Condensation/Cyclization | Oxidation of -CH₂OH to -CHO, followed by reaction with a binucleophile. | Oxazolo[4,5-b]pyridine |

| [3+2] Cycloaddition | Reaction of the C4=C5 bond (if unsaturated) with a 1,3-dipole. | Pyrrolo[1,2-c]oxazole |

| Diels-Alder Reaction | Use of a diene-containing substituent at N3 or C5 for intramolecular [4+2] cycloaddition. | Fused cyclohexene-oxazolidinone |

Note: The strategies outlined in this table represent potential synthetic pathways based on established heterocyclic chemistry, as specific applications to 5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one for these annulations are not widely reported.

The exploration of these ring substitution and heterocycle annulation strategies is an active area of research, with the potential to generate a diverse library of complex molecules derived from 5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one for various chemical and biological investigations.

Spectroscopic and Structural Elucidation Techniques for 5 Hydroxymethyl 3 Methyl 1,3 Oxazolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and stereochemistry of 5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one can be established.

¹H NMR Spectral Analysis

The proton NMR (¹H NMR) spectrum of 5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron density around the protons, which is affected by the presence of electronegative atoms like oxygen and nitrogen.

The protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a doublet of doublets due to coupling with the adjacent methine proton at the C5 position. The methine proton at C5, being attached to a carbon bearing two oxygen atoms (from the ring and the hydroxyl group), would likely resonate further downfield. The diastereotopic protons of the methylene (B1212753) group at C4 will likely appear as two separate multiplets due to their different spatial relationships with the substituent at C5. The methyl group attached to the nitrogen atom (N-CH₃) is anticipated to be a singlet, as there are no adjacent protons to couple with. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for 5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| N-CH₃ | 2.8 - 3.0 | s | - |

| H-4a | 3.2 - 3.4 | dd | J(H4a, H4b), J(H4a, H5) |

| H-4b | 3.5 - 3.7 | dd | J(H4b, H4a), J(H4b, H5) |

| -CH₂OH (a) | 3.6 - 3.8 | dd | J(gem), J(vic) |

| -CH₂OH (b) | 3.8 - 4.0 | dd | J(gem), J(vic) |

| H-5 | 4.6 - 4.8 | m | - |

| -OH | Variable | br s | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

¹³C NMR Spectral Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts in ¹³C NMR are highly dependent on the hybridization and the electronic environment of the carbon atoms.

The carbonyl carbon (C=O) of the oxazolidinone ring is expected to have the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen. The carbon of the methyl group (N-CH₃) will likely appear at the most upfield region of the spectrum. The carbons of the oxazolidinone ring (C4 and C5) and the hydroxymethyl group (-CH₂OH) will resonate at intermediate chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for 5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| N-CH₃ | 25 - 30 |

| C4 | 45 - 50 |

| -CH₂OH | 60 - 65 |

| C5 | 75 - 80 |

| C2 (C=O) | 155 - 160 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for the complete and unambiguous assignment of all proton and carbon signals.

COSY: A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically over two or three bonds. This would help to confirm the connectivity between the H-5 proton and the protons on C4 and the hydroxymethyl group.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one is expected to show characteristic absorption bands for its key functional groups.

A strong and sharp absorption band is anticipated in the region of 1750-1730 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046) (oxazolidinone). The presence of the hydroxyl group (-OH) will be indicated by a broad absorption band in the region of 3500-3200 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups are expected to appear in the 3000-2850 cm⁻¹ region. Additionally, C-O stretching vibrations from the ether linkage in the ring and the alcohol will likely be observed in the fingerprint region, typically between 1200 and 1000 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for 5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3500 - 3200 | Strong, Broad |

| C-H stretch (alkane) | 3000 - 2850 | Medium to Strong |

| C=O stretch (carbamate) | 1750 - 1730 | Strong, Sharp |

| C-O stretch (ether/alcohol) | 1200 - 1000 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation.

For 5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one (C₅H₉NO₃), the molecular weight is 131.13 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) at m/z 131 would be expected. The fragmentation of the molecular ion would likely involve the loss of small, stable neutral molecules or radicals.

Common fragmentation pathways for this molecule could include the loss of the hydroxymethyl group (-CH₂OH, 31 u) leading to a fragment ion at m/z 100. Another possible fragmentation is the cleavage of the oxazolidinone ring. PubChem provides predicted collision cross-section data for various adducts of this molecule, which is useful in more advanced mass spectrometry techniques like ion mobility-mass spectrometry.

Table 4: Predicted Mass Spectrometry Data for 5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one

| Adduct | Predicted m/z |

| [M+H]⁺ | 132.0655 |

| [M+Na]⁺ | 154.0475 |

| [M+K]⁺ | 170.0214 |

Data sourced from PubChem.

X-ray Diffraction Studies for Solid-State Structure and Conformation

Based on studies of similar oxazolidinone-containing structures, the five-membered ring is likely to adopt a non-planar conformation, possibly an envelope or a twist conformation, to minimize steric strain. The substituents on the ring, the hydroxymethyl group at C5 and the methyl group at N3, will have specific spatial orientations (axial or equatorial-like) that would be determined by this technique. Furthermore, X-ray diffraction would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the packing of the molecules in the crystal lattice.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to investigate the stereochemical features of chiral molecules. This method relies on the differential absorption of left- and right-handed circularly polarized light by a chromophore that is either intrinsically chiral or located in a chiral environment. For a molecule like 5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one, which contains a stereocenter at the C5 position, CD spectroscopy can be an invaluable tool for determining its absolute configuration and enantiomeric purity.

The principle behind CD spectroscopy lies in the interaction of circularly polarized light with the electrons of a chromophore. When a chromophore is in an asymmetric environment, the absorption of left circularly polarized light (εL) will differ from the absorption of right circularly polarized light (εR). This difference in absorbance (Δε = εL - εR) is plotted as a function of wavelength to generate a CD spectrum. The resulting spectrum is characterized by positive or negative peaks, known as Cotton effects, which provide information about the three-dimensional structure of the molecule in the vicinity of the chromophore.

In the case of 5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one, the carbonyl group of the oxazolidinone ring acts as the primary chromophore. The chiral center at C5, bearing the hydroxymethyl group, creates a chiral environment that influences the electronic transitions of this carbonyl group. Consequently, the two enantiomers, (R)-5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one and (S)-5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one, will produce mirror-image CD spectra. This characteristic is fundamental to the qualitative and quantitative analysis of enantiomers.

Detailed Research Findings

The determination of the absolute configuration of a chiral molecule using CD spectroscopy often involves comparing the experimental spectrum with that calculated for a specific enantiomer using computational methods such as time-dependent density functional theory (TD-DFT). A good correlation between the signs and relative intensities of the Cotton effects in the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration of the molecule in solution. nih.govamericanlaboratory.com This approach is a powerful alternative to X-ray crystallography, especially when suitable single crystals cannot be obtained. americanlaboratory.com

Furthermore, CD spectroscopy can be coupled with high-performance liquid chromatography (HPLC-CD) to provide a method for the simultaneous separation and chiral analysis of compounds. This technique is particularly useful for determining the enantiomeric purity of a sample. nih.gov

To illustrate how data from a CD spectroscopy experiment for a chiral oxazolidinone might be presented, a hypothetical data table is provided below. This table represents the type of data that would be generated for the two enantiomers of a chiral compound, showing the wavelength of maximum absorption (λmax) and the corresponding differential molar extinction coefficient (Δε).

Hypothetical Circular Dichroism Data for the Enantiomers of a Chiral Oxazolidinone

| Enantiomer | Wavelength (λmax, nm) | Δε (L·mol⁻¹·cm⁻¹) | Cotton Effect |

| (R)-enantiomer | 215 | +2.5 | Positive |

| (S)-enantiomer | 215 | -2.5 | Negative |

This table is for illustrative purposes only and does not represent experimentally determined data for 5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one.

The table demonstrates that the (R)- and (S)-enantiomers would exhibit Cotton effects of equal magnitude but opposite signs at the same wavelength, reflecting their mirror-image relationship. This distinct spectroscopic signature allows for their differentiation and quantification in a mixture.

Theoretical and Computational Investigations of 5 Hydroxymethyl 3 Methyl 1,3 Oxazolidin 2 One

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in understanding the reaction mechanisms involving oxazolidinone scaffolds.

One of the key synthetic routes to the 5-hydroxymethyl-1,3-oxazolidin-2-one core involves the ring contraction of trans-5-hydroxy-1,3-oxazin-2-ones. DFT studies have been conducted to elucidate the mechanism of this transformation. researchgate.netdntb.gov.ua These investigations revealed that the basicity of the reagents used, rather than their nucleophilicity, is the determining factor for the ring contraction to proceed. researchgate.net The proposed mechanism, supported by DFT calculations, involves a series of steps that lead to the thermodynamically more stable five-membered oxazolidinone ring from the six-membered oxazinanone precursor.

Another significant synthetic pathway involves the reaction of aziridines. For instance, a stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from 2-hydroxymethylaziridines has been detailed, with DFT calculations supporting a plausible SN1 reaction mechanism. researchgate.net These computational studies, often employing the B3LYP functional with a 6-31G*(d,p) basis set, help in optimizing the geometries of reactants, transition states, and products, thereby mapping out the entire reaction coordinate. researchgate.net The calculations can determine the activation energies for different potential pathways, explaining the observed regioselectivity and stereoselectivity of the reaction. For example, the formation of an intermediate carbocation from the aziridine (B145994) ring opening is a critical step, and its stability, as calculated by DFT, dictates the final product distribution. researchgate.net

DFT calculations are also employed to understand the cycloaddition of carbon dioxide to aziridines or epoxyamines to form oxazolidinones. researchgate.net These studies help in understanding the catalytic cycle and the role of various catalysts in promoting the reaction under milder conditions. The complete free-energy profile for such reactions can be mapped, identifying the rate-determining step, which is often the ring-closure of the 1,3-oxazolidin-2-one. researchgate.net

Conformational Analysis and Energy Landscapes

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of 5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one and related compounds provides insight into the energetically favorable shapes the molecule can adopt.

The five-membered oxazolidinone ring is not planar and can adopt various conformations. mdpi.comnih.gov Studies on similar chiral oxazolidinones have shown that the ring can exist in envelope conformations, with either a carbon or oxygen atom out of the plane, or in a twisted form about a C-O bond. mdpi.com The specific conformation adopted is influenced by the nature and orientation of the substituents on the ring.

For 3,4,5-substituted oxazolidin-2-ones, computational studies have shown that stereoisomers (e.g., syn vs. anti) possess different electronic energies, with the anti-isomers often being more stable. eurjchem.com The relative energies of different conformers can be calculated, allowing for the construction of a potential energy landscape. This landscape maps the energy of the molecule as a function of its geometry, identifying low-energy valleys corresponding to stable conformers and high-energy peaks corresponding to transition states between them.

NMR spectroscopy, in conjunction with computational methods, is a powerful tool for conformational analysis. unimelb.edu.aursc.org Theoretical calculations can predict NMR parameters like coupling constants, which are highly sensitive to the dihedral angles between adjacent protons, thus helping to assign the predominant conformation in solution. unimelb.edu.au For oxazolidinone derivatives, these combined studies have indicated that the formation of the oxazolidine (B1195125) ring does not dramatically alter the preferred conformation of the side chains compared to their acyclic precursors. rsc.org

Table 1: Comparison of Calculated Properties for syn and anti-Isomers of Substituted Oxazolidin-2-ones eurjchem.com

| Property | anti-Isomers | syn-Isomers |

| Electronic Energy | Lower | Higher |

| Nucleus-Nucleus Repulsion Energy (NRE) | Higher | Lower |

| HOMO Energy | Higher | Lower |

| Connolly Molecular Surface Area (MS) | Lower | Higher |

| Connolly Solvent Accessible Surface Area (SAS) | Lower | Higher |

Note: This data is for a class of 3,4,5-substituted oxazolidin-2-ones and illustrates general trends.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT and other quantum chemical methods are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that reveals how the molecule moves, vibrates, and changes conformation. mdpi.com

For oxazolidinone derivatives, MD simulations have been particularly valuable in the context of drug discovery, where they are used to study the interaction of these molecules with their biological targets, such as proteins or nucleic acids. nih.govresearchgate.netnih.gov A typical MD simulation might run for hundreds of nanoseconds to observe the stability of a ligand bound to a protein's active site. nih.govresearchgate.net

These simulations can reveal:

Binding Stability: By calculating the root-mean-square deviation (RMSD) of the ligand and protein over time, researchers can assess the stability of the complex. A stable complex will show minimal fluctuations in its RMSD. researchgate.net

Key Interactions: MD trajectories can be analyzed to identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are critical for binding. researchgate.netresearchgate.net

Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these dynamic events, providing a more realistic picture of the binding process than static docking models.

While most published MD studies focus on oxazolidinones in a biological context, the same techniques can be applied to study the dynamic behavior of an isolated molecule of 5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one in different solvents, revealing how its conformation fluctuates and how it interacts with the surrounding solvent molecules.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn govern its reactivity and spectroscopic characteristics. These calculations provide information on the distribution of electrons within the molecule and the energies of its molecular orbitals.

A key concept in this area is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgossila.com

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (i.e., its nucleophilicity or oxidation potential). ossila.com

LUMO: This is the innermost orbital that is empty of electrons. Its energy level relates to the molecule's ability to accept electrons (i.e., its electrophilicity or reduction potential). ossila.com

The energy difference between the HOMO and the LUMO is known as the HOMO-LUMO gap (ΔE) . wikipedia.orgschrodinger.com This gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. researchgate.net

DFT calculations are commonly used to determine the energies of the HOMO and LUMO and to visualize their shapes. For series of oxazolidinone derivatives, these calculations have been performed to correlate electronic structure with observed activity. researchgate.net

Another important electronic property is the Molecular Electrostatic Potential (MEP) . The MEP is a 3D map of the electrostatic potential on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other charged or polar species. The MEP map uses a color scale to indicate charge distribution:

Red regions: Indicate areas of negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like the carbonyl oxygen in the oxazolidinone ring). These are sites prone to electrophilic attack. researchgate.net

Blue regions: Indicate areas of positive electrostatic potential, usually around hydrogen atoms bonded to electronegative atoms. These are sites prone to nucleophilic attack. researchgate.net

Green regions: Represent areas of neutral potential.

By analyzing the HOMO, LUMO, and MEP, chemists can predict the most likely sites for chemical reactions and understand the intermolecular interactions that govern the molecule's behavior.

Applications of 5 Hydroxymethyl 3 Methyl 1,3 Oxazolidin 2 One As a Synthetic Building Block

Precursor in the Synthesis of Chiral Amines and Amino Alcohols

The oxazolidinone ring system is a masked form of a 1,2-amino alcohol. Consequently, derivatives like 5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one are effective precursors for chiral amino alcohols and, by extension, chiral amines. The synthesis of these target molecules typically involves the hydrolytic or reductive cleavage of the oxazolidinone ring.

The conversion to N-methyl amino alcohols can be achieved under basic or acidic conditions, which cleaves the carbamate (B1207046) linkage. For instance, hydrolysis with a base like sodium hydroxide (B78521) would yield 3-(methylamino)-1,2-propanediol. This transformation provides a straightforward route to chiral N-methylated 1,2-amino alcohols, which are important structural motifs in many biologically active compounds and chiral ligands.

Furthermore, the hydroxyl group can be converted to other functionalities prior to ring opening. For example, conversion of the hydroxymethyl group to an aminomethyl group, followed by ring cleavage, can produce chiral N-methylated diamines. The synthesis of N-methyl amino acids has been demonstrated through the formation and subsequent reductive ring-opening of intermediate 5-oxazolidinones, highlighting the versatility of this scaffold in accessing important chiral building blocks. researchgate.net

Chiral amino alcohols are crucial synthons for a wide range of pharmaceuticals and bioactive molecules. nih.gov The use of oxazolidinone scaffolds provides a reliable method for introducing the requisite stereochemistry, which is often derived from readily available chiral precursors like amino acids or through asymmetric synthesis. nih.govresearchgate.net

Intermediate in the Synthesis of Complex Organic Molecules

The structural features of 5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one make it an excellent intermediate for constructing more elaborate molecular architectures, including pharmaceuticals and natural product scaffolds.

The oxazolidinone ring is the core pharmacophore of an important class of antibiotics. bris.ac.uknih.gov While the antibacterial agent Linezolid features an N-aryl substituent instead of an N-methyl group, the underlying 5-(hydroxymethyl)oxazolidin-2-one (B1589877) framework is the key structural unit. Synthetic strategies developed for N-alkyl oxazolidinones are often applicable to the synthesis of these more complex pharmaceutical analogues. bris.ac.ukorientjchem.org

For example, the synthesis of Linezolid involves constructing the (S)-N-[[3-(3-fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide structure. The core (R)-5-(hydroxymethyl)-2-oxazolidinone intermediate is a critical component in many synthetic routes. researchgate.net The N-methyl analog, 5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one, serves as a simpler model for developing and optimizing the reactions needed to build the Linezolid scaffold, such as the activation of the hydroxymethyl group and its conversion to the acetamidomethyl side chain.

Similarly, the compound is a close structural analog of the antidepressant Toloxatone, which is 5-(hydroxymethyl)-3-(m-tolyl)oxazolidin-2-one. researchgate.netebi.ac.uknih.gov The synthesis of Toloxatone and its analogs relies on the formation of the 5-(hydroxymethyl)oxazolidin-2-one core, followed by N-arylation or starting from the corresponding N-aryl amine. The study of simpler N-alkyl derivatives like the N-methyl compound provides valuable insights into the reactivity and properties of this class of pharmaceutical agents.

The table below summarizes key pharmaceutical structures related to the 5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one scaffold.

| Compound | N-Substituent | Therapeutic Class |

| Linezolid | 3-Fluoro-4-morpholinylphenyl | Antibacterial |

| Toloxatone | 3-Methylphenyl (m-tolyl) | Antidepressant |

| 5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one | Methyl | Synthetic Building Block |

The chiral 5-substituted oxazolidin-2-one motif is present in various natural products. Synthetic chemists utilize building blocks like 5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one to construct these complex targets. For instance, the synthesis of the natural product (-)-cytoxazone, a cytokine modulator, has been achieved using a strategy that creates a 4,5-disubstituted oxazolidin-2-one core. nih.gov

Strategies often involve using the C5 stereocenter to direct the formation of new stereocenters or using the functional handles of the molecule to build out the rest of the natural product structure. The synthesis of (-)-statine, a key component of the natural antibiotic pepstatin, has been accomplished using an intramolecular conjugate addition strategy that forms a trans-oxazolidine intermediate, showcasing the utility of these scaffolds in stereocontrolled synthesis. orgsyn.org

Utility in Developing Novel Asymmetric Methodologies

Oxazolidinones are renowned for their role as chiral auxiliaries in asymmetric synthesis, most notably the Evans auxiliaries. sigmaaldrich.com While 5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one is not a typical Evans auxiliary, its inherent chirality and functionality make it a useful tool in the development of new asymmetric methods.

It can serve as a chiral starting material for the synthesis of more complex chiral ligands or catalysts. The stereocenter at C5 can induce diastereoselectivity in reactions at adjacent positions. For example, the development of stereoselective methods for the synthesis of 4,5-disubstituted oxazolidin-2-ones often relies on starting with a chiral precursor, with the existing stereocenter influencing the stereochemical outcome of subsequent reactions. nih.gov

Research in this area includes the development of one-pot microwave-assisted syntheses and stereoselective preparations from chiral aziridines, which expand the toolkit available for creating optically active molecules. elsevierpure.comresearchgate.net The predictable stereochemistry and reactivity of compounds like 5-(hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one make them ideal substrates for testing the efficacy and selectivity of new synthetic transformations.

The table below provides examples of asymmetric reactions where oxazolidinone scaffolds are pivotal.

| Reaction Type | Role of Oxazolidinone | Key Feature | Reference |

| Aldol (B89426) Addition | Chiral Auxiliary | High diastereoselectivity | nih.gov |

| Michael Addition | Chiral Auxiliary | Creation of quaternary stereocenters | sigmaaldrich.com |

| Curtius Rearrangement | Substrate/Intermediate | Intramolecular cyclization to form the ring | nih.gov |

| Conjugate Addition | Chiral Precursor | Diastereoselective synthesis of trans-oxazolidines | orgsyn.org |

Q & A

Q. What are the optimal synthetic routes for 5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one, and how can side products be minimized?

The synthesis typically involves cyclization reactions under controlled conditions. For example, Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., triethylamine) are used to catalyze oxazolidinone ring formation. Key parameters include maintaining temperatures between 0–25°C and using aprotic solvents like dichloromethane or THF to reduce hydrolysis side reactions . Purification often employs recrystallization with ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity. Monitoring reaction progress via TLC or HPLC is critical to identify intermediates and optimize yields.

Q. How can the structural identity and purity of 5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one be confirmed?

Structural verification requires a combination of spectroscopic and crystallographic methods:

- NMR : ¹H and ¹³C NMR can confirm the hydroxymethyl (–CH₂OH) and methyl (–CH₃) substituents. For example, the hydroxymethyl proton typically appears as a triplet (~δ 3.5–4.0 ppm) coupled with adjacent oxazolidinone ring protons .

- X-ray crystallography : Single-crystal diffraction using programs like SHELXL resolves absolute configuration and bond angles, critical for stereochemical assignments .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₅H₉NO₃, [M+H]⁺ = 132.0661) .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data for oxazolidinone derivatives, such as resistance mechanisms in bacterial strains?

Resistance to oxazolidinones (e.g., linezolid) often arises from mutations in the 23S rRNA (e.g., G2576T in Staphylococcus aureus). To evaluate 5-(Hydroxymethyl)-3-methyl-1,3-oxazolidin-2-one analogs:

- Perform MIC assays against resistant strains with rRNA sequencing to correlate mutations with efficacy .